4-Chloroimidazo[1,2-a]quinoxaline
Overview
Description
4-Chloroimidazo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C10H6ClN3. It is a derivative of imidazo[1,2-a]quinoxaline, characterized by the presence of a chlorine atom at the 4th position. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science.
Scientific Research Applications
4-Chloroimidazo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor, anticonvulsant, and antifungal agents
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Safety and Hazards
The safety information for 4-Chloroimidazo[1,2-a]quinoxaline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .
Future Directions
Imidazo[a]quinoxalines, including 4-Chloroimidazo[1,2-a]quinoxaline, are attracting the attention of researchers due to their anticancer activity . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . Future research will likely focus on optimizing the bioavailability of imidazoquinoxaline derivatives without losing their intrinsic activity .
Mechanism of Action
Target of Action
4-Chloroimidazo[1,2-a]quinoxaline has been identified as a potential antifungal agent against phytopathogenic fungi . It has also shown high cytotoxic activities on melanoma cell lines . Therefore, its primary targets are the cells of these fungi and melanoma cells.
Mode of Action
The compound exerts its antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . This disruption inhibits the growth and proliferation of the fungi.
Biochemical Pathways
Given its impact on hyphal differentiation, spore germination, and germ tube growth, it likely affects the pathways related to these processes in fungi . In melanoma cells, it may interfere with the pathways related to cell proliferation and survival .
Pharmacokinetics
The presence of an amino acid in some derivatives of this compound has been shown to significantly enhance water solubility, which could improve its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of growth and proliferation of targeted fungi and melanoma cells . This leads to a decrease in the spread of these organisms and cells, potentially controlling the spread of fungal infections and melanoma.
Biochemical Analysis
Biochemical Properties
4-Chloroimidazo[1,2-a]quinoxaline plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been identified as an antagonist of adenosine and benzodiazepine receptors A1, and an inhibitor of SK2, PIM, IkB kinases, as well as PDE4, PDE9, and PDE10A phosphodiesterases . These interactions are essential for its biological activities, particularly its anticancer effects. The compound’s ability to inhibit these enzymes and receptors suggests its potential in modulating various biochemical pathways.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown cytotoxic activity against melanoma, T-lymphoma, myeloid leukemia, and colon cancer cells . The compound’s impact on cell signaling pathways, such as those involving adenosine and benzodiazepine receptors, contributes to its ability to modulate gene expression and cellular metabolism, leading to its observed anticancer effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It exerts its effects by inhibiting specific enzymes and receptors, leading to changes in gene expression and cellular function. For example, its inhibition of phosphodiesterases results in altered levels of cyclic nucleotides, which are crucial for cell signaling . Additionally, the compound’s interaction with adenosine and benzodiazepine receptors affects neurotransmission and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as inert atmosphere and temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that the compound’s efficacy and safety profile depend on the dosage administered, with threshold effects observed at specific concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound’s metabolism may affect metabolic flux and metabolite levels, contributing to its overall effects on cellular function . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine the compound’s availability at target sites, affecting its efficacy and safety. Studies have shown that this compound is distributed throughout various tissues, with specific accumulation in target cells.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications. Studies have indicated that this compound localizes to specific cellular compartments, influencing its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is facilitated by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the condensation of 1-(2-aminophenyl)imidazole with ketones in the presence of ionic liquids, followed by microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes such as microwave-assisted reactions and the employment of eco-friendly solvents like ionic liquids are promising approaches for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazoquinoxaline core can participate in redox reactions, although specific conditions and reagents are less documented.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[1,5-a]quinoxaline: Exhibits similar biological activities but differs in the position of the nitrogen atoms within the ring structure.
Uniqueness: 4-Chloroimidazo[1,2-a]quinoxaline is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold in drug discovery and material science .
Properties
IUPAC Name |
4-chloroimidazo[1,2-a]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNAIJUDTQWFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=CN23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444706 | |
Record name | 4-chloroimidazo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191349-69-6 | |
Record name | 4-chloroimidazo[1,2-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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